molecular formula C24H23N3O6S B11629885 Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11629885
M. Wt: 481.5 g/mol
InChI Key: AQIKCRGBQHVRNF-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the condensation reaction, such as the Gewald reaction, which is a typical synthetic route for thiophene derivatives . The reaction conditions often involve the use of Lawesson’s reagent at elevated temperatures to facilitate the formation of the thiophene ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can modulate biological pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

ETHYL 5-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific substituents on the thiophene ring, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23N3O6S/c1-5-33-24(30)19-15(4)20(22(29)25-18-12-13(2)6-7-14(18)3)34-23(19)26-21(28)16-8-10-17(11-9-16)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

AQIKCRGBQHVRNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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